

# Theoretical Prediction of Novel Strontium Polyhydrides: A Technical Guide

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## Compound of Interest

Compound Name: Strontium hydride (SrH<sub>2</sub>)

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## Introduction

The quest for high-temperature superconductors has identified hydrogen-rich materials under extreme pressures as a fertile ground for discovery. Following the theoretical prediction and subsequent experimental confirmation of near-room-temperature superconductivity in hydrides of elements like sulfur, lanthanum, and yttrium, attention has increasingly turned to other groups in the periodic table. Alkaline earth metals, particularly strontium, are promising candidates for forming novel polyhydrides with unique crystal structures and potentially high superconducting transition temperatures (T<sub>c</sub>).

This technical guide provides an in-depth overview of the theoretical predictions concerning novel strontium polyhydrides. It summarizes the current state of computational research, detailing the predicted stable phases, their crystal structures, and electronic properties. Furthermore, it outlines the methodologies for their theoretical prediction and proposes experimental protocols for their synthesis and characterization.

## Predicted Crystal Structures and Properties of Strontium Polyhydrides

First-principles calculations, primarily using density functional theory (DFT), coupled with crystal structure prediction algorithms like particle swarm optimization, have been instrumental

in exploring the strontium-hydrogen (Sr-H) phase diagram under high pressure. These studies predict the stability of several novel strontium polyhydrides with unusual stoichiometries, such as  $\text{SrH}_4$ ,  $\text{SrH}_6$ ,  $\text{SrH}_{10}$ , and  $\text{SrH}_{12}$ .<sup>[1]</sup>

A remarkable feature of these predicted high-pressure phases is the diversity of their hydrogenic motifs. As pressure increases, the hydrogen sublattice evolves from isolated hydride ions ( $\text{H}^-$ ) and molecular  $\text{H}_2$  units to more complex structures.<sup>[1]</sup> In  $\text{SrH}_6$ , for instance, the structure transitions from containing monatomic hydrogen to bent  $\text{H}_3$  units at around 200 GPa, which then form spiral chains at higher pressures.<sup>[1]</sup> A particularly interesting prediction is the formation of a graphene-like puckered hexagonal honeycomb layer of hydrogen atoms in  $\text{SrH}_{10}$  at 300 GPa.<sup>[1]</sup>

While the potential for high-temperature superconductivity in strontium polyhydrides is a major driver of this research, specific predicted  $T_c$  values for the binary compounds ( $\text{SrH}_x$ ) are not as widely reported as for other alkaline earth hydrides like  $\text{CaH}_6$ . However, the diverse and complex hydrogenic structures, combined with the high density of states at the Fermi level in many of these predicted phases, suggest that they are strong candidates for superconductivity.

Recent theoretical work has also explored ternary strontium hydrides, which have shown significant promise. For instance, in the La-Sr-H system, several stable and metastable hydrides have been predicted at 200 GPa, with some exhibiting very high superconducting transition temperatures.<sup>[2]</sup>  $\text{LaSrH}_{21}$  is predicted to have a  $T_c$  of 211 K, attributed to its unique  $\text{H}_{12}$  ring structures.<sup>[2]</sup> Other predicted ternary compounds like  $\text{LaSrH}_{12}$ ,  $\text{LaSr}_2\text{H}_{18}$ , and  $\text{LaSr}_3\text{H}_{24}$ , which contain distorted  $\text{H}_{24}$  cages, are also predicted to be high-temperature superconductors.<sup>[2]</sup>

## Data Presentation: Predicted Strontium Polyhydrides

The following table summarizes the quantitative data from theoretical predictions for various strontium polyhydrides.

Stoichiometry	Pressure Range (GPa)	Space Group	Predicted Superconducting Transition Temperature (T <sub>c</sub> ) (K)
Binary Hydrides			
SrH <sub>4</sub>	Stable up to at least 150 GPa	Not specified in results	Not reported
SrH <sub>6</sub>	Stable from 50 to at least 250 GPa	Not specified in results	Not reported
SrH <sub>10</sub>	Stable from 50 to at least 300 GPa	Not specified in results	Not reported
Ternary Hydrides (La-Sr-H System)			
LaSrH <sub>12</sub>	Dynamically stable down to 30 GPa	Not specified in results	160 K at 200 GPa[2]
LaSr <sub>2</sub> H <sub>18</sub>	Stable at 200 GPa	C2/m	167 K at 200 GPa[2]
LaSr <sub>3</sub> H <sub>24</sub>	Stable at 200 GPa	R-3m	169 K at 200 GPa[2]
LaSrH <sub>21</sub>	Stable at 200 GPa	Not specified in results	211 K at 200 GPa[2]

## Experimental Protocols

The synthesis and characterization of the predicted strontium polyhydrides require specialized high-pressure techniques. The following is a detailed hypothetical methodology for a key experiment.

Experiment: High-Pressure Synthesis and In-Situ Structural Characterization of a Novel Strontium Polyhydride

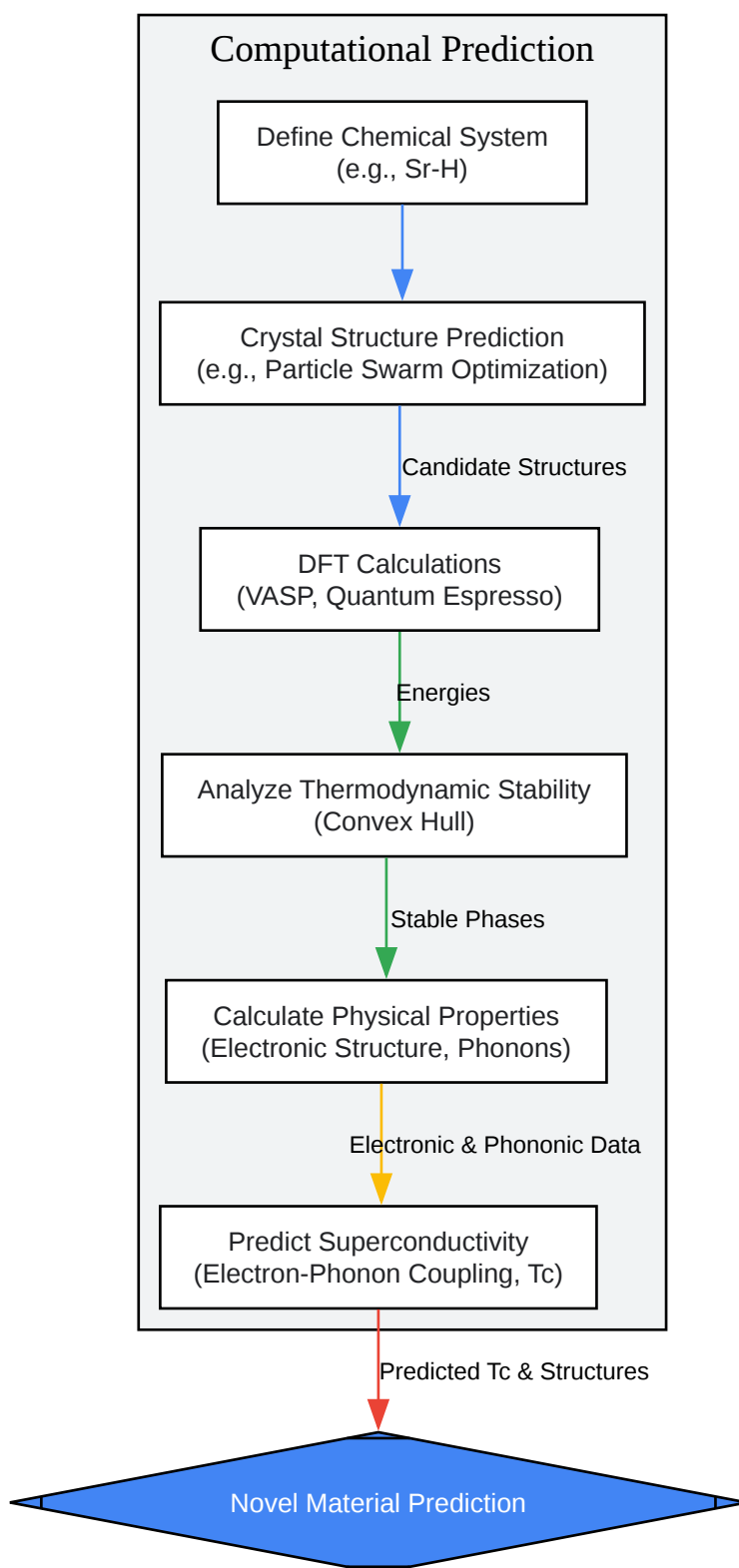
Objective: To synthesize a predicted strontium polyhydride (e.g., SrH<sub>10</sub>) and determine its crystal structure under high pressure.

## Methodology:

- Sample Loading:
  - A symmetric diamond anvil cell (DAC) with beveled culet diamonds is used to generate high pressures.
  - A small piece of high-purity strontium metal is loaded into the sample chamber of a pre-indented gasket.
  - The DAC is then loaded into a glovebox with a controlled inert atmosphere (e.g., argon) to prevent oxidation of the strontium.
  - Liquid hydrogen, serving as both a reactant and a pressure-transmitting medium, is loaded into the sample chamber using a gas-loading system.
- Pressure Application and Synthesis:
  - The pressure within the DAC is gradually increased at room temperature. The pressure is calibrated using the ruby fluorescence method.
  - Once the target pressure for the synthesis of  $\text{SrH}_{10}$  (e.g., 50 GPa) is reached, the sample is heated to induce the reaction between strontium and hydrogen.
  - Pulsed laser heating is employed, with a laser beam focused on the sample through one of the diamond anvils. The temperature is monitored using pyrometry.
- In-Situ Characterization:
  - Synchrotron X-ray diffraction (XRD) is performed in-situ at the target pressure and after heating to determine the crystal structure of the synthesized compound.
  - The DAC is mounted on a high-precision goniometer at a synchrotron beamline.
  - A monochromatic X-ray beam is focused on the sample, and the diffraction pattern is collected on an area detector.

- The collected XRD patterns are analyzed to identify the Bragg peaks of the new strontium polyhydride phase.
- The crystal structure is solved and refined from the diffraction data to determine the space group and atomic positions.
- Decompression and Stability Analysis:
  - The pressure is gradually decreased to study the stability of the synthesized phase upon decompression. XRD patterns are collected at various pressure points during this process.

## Mandatory Visualization



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Caption: Workflow for the theoretical prediction of novel materials.

This in-depth technical guide provides a comprehensive overview of the theoretical landscape of novel strontium polyhydrides. While the field is still evolving, the predictions of unique crystal structures and the potential for high-temperature superconductivity make this an exciting area for future research. The combination of advanced computational methods and high-pressure experimental techniques will be crucial in realizing these novel materials and exploring their properties.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)